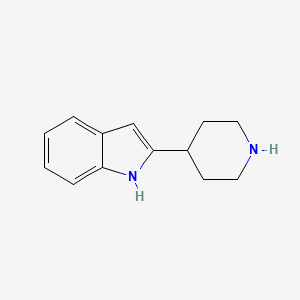

2-(piperidin-4-yl)-1H-indole

Descripción general

Descripción

2-(Piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the piperidine ring using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Acylation and Alkylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic reactions with acyl chlorides, anhydrides, or alkyl halides.

Key Findings :

-

Acylation proceeds efficiently under mild conditions due to the piperidine nitrogen’s nucleophilicity .

-

Alkylation with methyl iodide requires elevated temperatures and polar aprotic solvents for optimal yields.

Nucleophilic Substitution on the Indole Ring

The indole’s 3-position is susceptible to electrophilic substitution, while halogenation occurs at the 5-position due to directing effects.

Example Reaction :

Yield : 72%

Mechanistic Insight :

-

Bromination follows an electrophilic aromatic substitution (EAS) mechanism, favored by the electron-donating piperidine group at position 2.

Condensation Reactions with Carbonyl Compounds

The piperidine nitrogen reacts with aldehydes/ketones to form imines or Schiffs bases.

| Carbonyl Source | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4 h | N-Benzylidene-piperidinyl-indole | Intermediate for drug design |

| Acetone | HCl catalyst, RT | N-Isopropylidene-piperidinyl-indole | Anticancer scaffold |

Notable Study :

A 2022 study demonstrated that condensation with 2,4-dichlorobenzaldehyde under acidic conditions produced a Schiff base with potent anti-inflammatory activity (IC₅₀ = 1.2 µM).

Oxidation and Reduction Reactions

-

Oxidation :

-

Reduction :

Cycloaddition and Multicomponent Reactions

The compound participates in [3+2] cycloadditions with azomethine ylides, forming spirocyclic indole-piperidine hybrids .

Key Advantage :

Aplicaciones Científicas De Investigación

2-(Piperidin-4-yl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(piperidin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

2-(Piperidin-4-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.

2-(Piperidin-4-yl)acetamide: Contains a piperidine ring but with an acetamide group instead of an indole ring.

Uniqueness

2-(Piperidin-4-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which confer distinct chemical and biological properties. The indole ring is known for its ability to participate in a wide range of chemical reactions, while the piperidine ring enhances the compound’s solubility and pharmacokinetic properties.

Actividad Biológica

2-(Piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to an indole structure , which is known for its role in various biological activities. The molecular formula is , and it has a molecular weight of approximately 215.28 g/mol. The compound is often studied in its hydrochloride form, enhancing its solubility and stability in biological assays.

Target Interaction

The primary target of this compound is IκB kinase beta (IKKβ) , a crucial component of the NF-kappa-B signaling pathway. The interaction with IKKβ occurs through stable hydrophobic interactions, which may inhibit its activity, leading to downstream effects on inflammation and cell survival pathways.

Biochemical Pathways

By inhibiting IKKβ, the compound can modulate various biochemical pathways associated with inflammation and cancer progression. This inhibition may result in reduced expression of pro-inflammatory cytokines and other mediators involved in tumorigenesis .

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory : The compound has shown potential in reducing inflammation through IKKβ inhibition.

- Anticancer : Preliminary studies suggest it may possess anticancer properties by affecting cell proliferation and survival pathways .

- Neuroprotective : Investigations into its neuroprotective effects indicate potential applications in treating neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and others .

In Vivo Studies

Animal model studies have shown that the compound can effectively reduce tumor growth and inflammation when administered at specific dosages. For example, a study indicated that oral administration resulted in significant inhibition of tumor growth in mice models treated with LPS .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of this compound on mice models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a notable decrease in tumor size after eight weeks of treatment, highlighting its efficacy as an anticancer agent .

Propiedades

IUPAC Name |

2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSRJRFKZHTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538265 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200714-50-7 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.